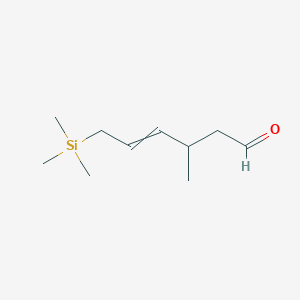
3-Methyl-6-(trimethylsilyl)hex-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-(trimethylsilyl)hex-4-enal is an organic compound characterized by the presence of a trimethylsilyl group and an aldehyde functional group. This compound is notable for its unique structure, which includes a silicon atom bonded to three methyl groups and a carbon chain with a double bond and an aldehyde group. The presence of the trimethylsilyl group imparts specific chemical properties, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trimethylsilyl)hex-4-enal typically involves the introduction of the trimethylsilyl group to a precursor molecule. One common method is the hydrosilylation of an alkyne or alkene precursor with a trimethylsilyl reagent, such as trimethylsilyl chloride, in the presence of a catalyst like platinum or palladium. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-6-(trimethylsilyl)hex-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 3-Methyl-6-(trimethylsilyl)hexanoic acid.
Reduction: 3-Methyl-6-(trimethylsilyl)hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-(trimethylsilyl)hex-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-(trimethylsilyl)hex-4-enal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylhex-4-enal: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
6-(Trimethylsilyl)hex-4-enal: Similar structure but without the methyl group at the third position.
3-Methyl-6-(trimethylsilyl)hexanoic acid: The oxidized form of 3-Methyl-6-(trimethylsilyl)hex-4-enal.
Uniqueness
This compound is unique due to the presence of both the trimethylsilyl group and the aldehyde functional group. This combination imparts specific reactivity and stability, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
176550-39-3 |
|---|---|
Molekularformel |
C10H20OSi |
Molekulargewicht |
184.35 g/mol |
IUPAC-Name |
3-methyl-6-trimethylsilylhex-4-enal |
InChI |
InChI=1S/C10H20OSi/c1-10(7-8-11)6-5-9-12(2,3)4/h5-6,8,10H,7,9H2,1-4H3 |
InChI-Schlüssel |
MSNBRPMRPWGLHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=O)C=CC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


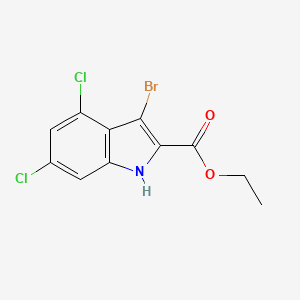
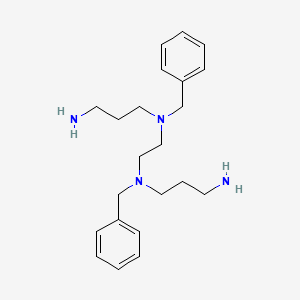
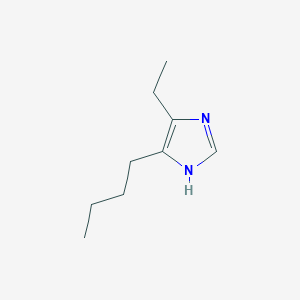
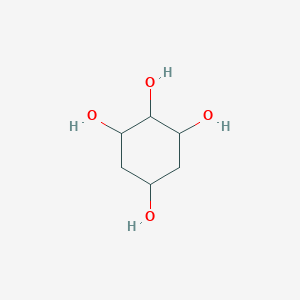
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)
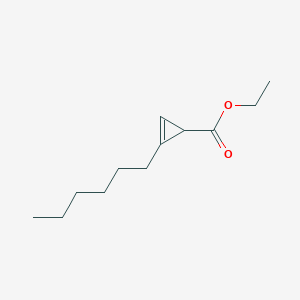
![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)


![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
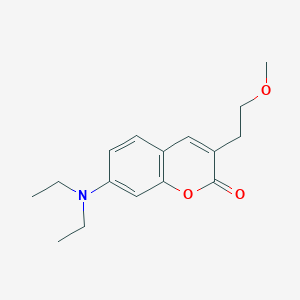
![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)
